

theoretical molecular weight of methyl 2-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: methyl 2-bromo-2-methylpropanoate

Cat. No.: B1346958

[Get Quote](#)

An In-depth Technical Guide to the Theoretical Molecular Weight of **Methyl 2-bromo-2-methylpropanoate**

Executive Summary

This technical guide provides a comprehensive, first-principles approach to determining the theoretical molecular weight of **methyl 2-bromo-2-methylpropanoate**, a key reagent and building block in synthetic chemistry. We will elucidate the compound's structure, detail the methodology for calculation based on standard atomic weights, and present a precise, calculated value. This document serves as an authoritative reference for researchers, scientists, and drug development professionals who rely on accurate molecular data for stoichiometric calculations, analytical method development, and regulatory submissions. The calculated theoretical molecular weight is 181.03 g/mol.

The Fundamental Importance of Molecular Weight

In the realms of chemical synthesis and pharmaceutical development, the molecular weight (MW) of a compound is a cornerstone physical property. It is not merely a number but a critical parameter that governs the stoichiometry of chemical reactions, dictates the molar concentration of solutions, and serves as a primary identifier in analytical techniques such as mass spectrometry. An accurately determined theoretical molecular weight is indispensable for:

- Stoichiometric Precision: Ensuring exact molar ratios of reactants for optimal reaction yield and purity.
- Analytical Characterization: Providing a theoretical value to which empirical data from techniques like mass spectrometry can be compared for structural confirmation.
- Formulation and Dosing: Calculating the precise amount of an active pharmaceutical ingredient (API) in a drug product.

This guide moves beyond a simple statement of value to explain the causality behind the calculation, grounding the result in the fundamental principles of chemistry.

Structural Elucidation and Molecular Formula

To calculate the molecular weight, we must first definitively identify the molecular formula. The compound, **methyl 2-bromo-2-methylpropanoate**, is an ester derived from 2-bromo-2-methylpropionic acid and methanol.

- IUPAC Name: **methyl 2-bromo-2-methylpropanoate**
- Synonyms: Methyl α -bromoisobutyrate
- Molecular Formula: $C_5H_9BrO_2$ ^[1]^[2]

The structure consists of a central quaternary carbon atom bonded to a bromine atom, a methyl group, another methyl group within the propanoate backbone, and a carbonyl group which is part of the methyl ester functionality.

Caption: Molecular structure of **methyl 2-bromo-2-methylpropanoate** ($C_5H_9BrO_2$).

Methodology for Theoretical Molecular Weight Calculation

The theoretical molecular weight is a sum of the standard atomic weights of the constituent atoms in the molecular formula. The standard atomic weight is a weighted average of the masses of all naturally occurring isotopes of an element, with the weighting factor being the natural abundance of each isotope. This is a critical distinction from monoisotopic mass, which

uses the mass of only the most abundant isotope of each element. For stoichiometric and formulation purposes, the standard atomic weight is the correct value to use.

The authoritative source for standard atomic weights is the International Union of Pure and Applied Chemistry (IUPAC) Commission on Isotopic Abundances and Atomic Weights (CIAAW).

Protocol for Calculation:

- Identify the Molecular Formula: Deconstruct the verified molecular formula ($C_5H_9BrO_2$) into its constituent elements (Carbon, Hydrogen, Bromine, Oxygen).
- Count Atoms: Determine the number of atoms of each element present in one molecule.
- Obtain Standard Atomic Weights: Procure the standard atomic weight for each element from an authoritative source (e.g., IUPAC, NIST).[3][4][5][6]
- Calculate Total Mass Contribution: For each element, multiply its atom count by its standard atomic weight.
- Sum Contributions: Sum the total mass contributions of all elements to arrive at the final theoretical molecular weight.

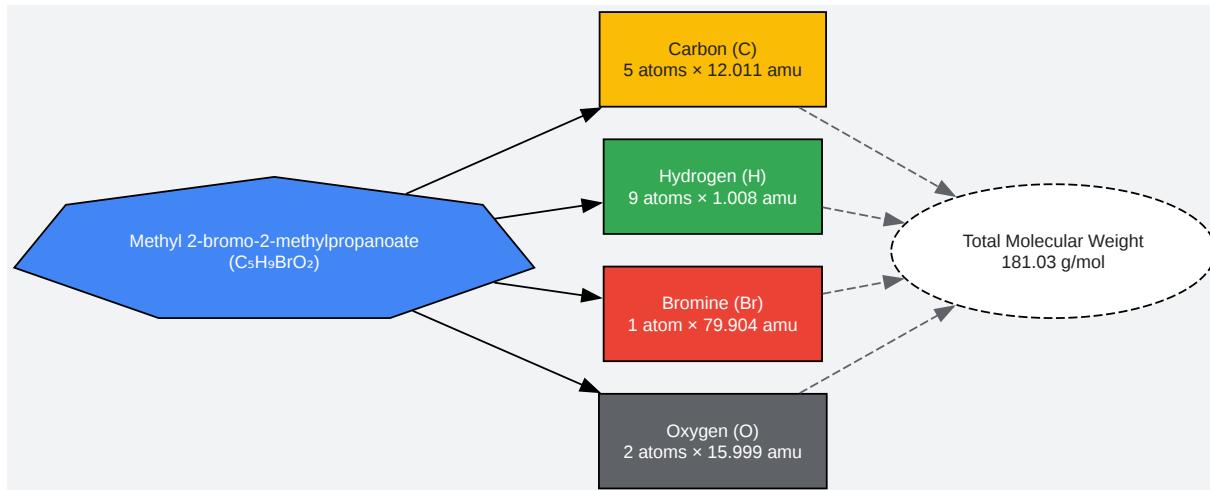
Calculation and Results

Applying the protocol described above, we can precisely calculate the molecular weight. The standard atomic weights used are the abridged values recommended by IUPAC.

Element	Symbol	Atom Count	Standard Atomic Weight (amu)	Total Mass Contribution (amu)
Carbon	C	5	12.011[7][8][9]	60.055
Hydrogen	H	9	1.008[10][11]	9.072
Bromine	Br	1	79.904[12][13] [14]	79.904
Oxygen	O	2	15.999[15][16]	31.998
Total		181.029		

The sum of the mass contributions is 181.029 amu. For practical laboratory use, this value is typically expressed in grams per mole (g/mol) and rounded to two decimal places.

Theoretical Molecular Weight = 181.03 g/mol [1][17]


Discussion: The Impact of Isotopic Abundance

While the standard atomic weight provides a single value for macroscopic calculations, it is crucial for scientists, particularly those in analytical roles, to understand the underlying isotopic distributions.

The Bromine Isotope Pattern: Bromine has two stable, naturally occurring isotopes: ^{79}Br (50.69% abundance) and ^{81}Br (49.31% abundance).[4] Their masses are approximately 78.92 and 80.92 amu, respectively. This nearly 1:1 natural abundance is a powerful diagnostic tool in mass spectrometry. Any molecule containing a single bromine atom, such as **methyl 2-bromo-2-methylpropanoate**, will exhibit a characteristic pair of peaks in its mass spectrum: a molecular ion peak (M) and another peak at M+2 with nearly equal intensity. This signature provides immediate, high-confidence evidence for the presence of bromine in the structure.

Carbon and Other Elements: Similarly, carbon's most common isotope is ^{12}C , but it has a stable isotope, ^{13}C , with a natural abundance of approximately 1.1%. [5] While less dramatic than bromine's pattern, the presence of ^{13}C gives rise to a small M+1 peak in high-resolution mass spectrometry, which can be used to help confirm the number of carbon atoms in the molecule.

The following diagram illustrates the relationship between the elemental components, their atomic weights, and the final calculated molecular weight.

[Click to download full resolution via product page](#)

Caption: Workflow for calculating the theoretical molecular weight from elemental composition.

Conclusion

The theoretical molecular weight of **methyl 2-bromo-2-methylpropanoate** is rigorously determined to be 181.03 g/mol. This value is derived from its molecular formula, $C_5H_9BrO_2$, and the standard atomic weights of its constituent elements as defined by IUPAC. This guide has provided not only the final value but also the underlying scientific principles and methodology, ensuring that researchers and developers can apply this crucial parameter with confidence and a full understanding of its derivation and significance in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-bromo-2-methylpropionate | C5H9BrO2 | CID 90097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-bromo-2-methylpropionate | 23426-63-3 [chemicalbook.com]
- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 7. byjus.com [byjus.com]
- 8. Atomic/Molar mass [westfield.ma.edu]
- 9. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- 12. Bromine - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. fiveable.me [fiveable.me]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. α -溴异丁酸甲酯 - 2-溴-2-甲基丙酸甲酯 [sigmaaldrich.cn]
- To cite this document: BenchChem. [theoretical molecular weight of methyl 2-bromo-2-methylpropanoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346958#theoretical-molecular-weight-of-methyl-2-bromo-2-methylpropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com